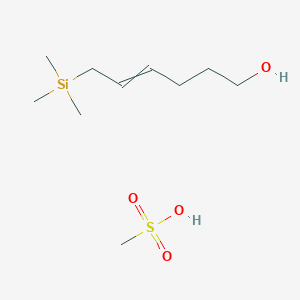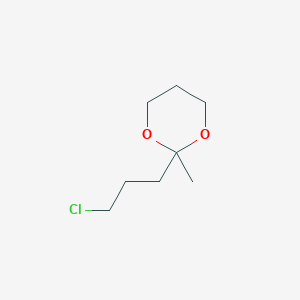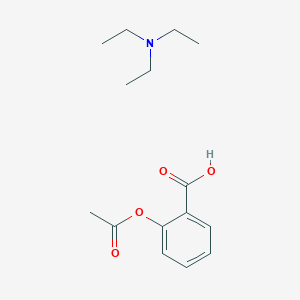
2-acetyloxybenzoic acid;N,N-diethylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-acetyloxybenzoic acid;N,N-diethylethanamine: is a chemical compound that combines the properties of both an ester and an amine. The ester component, 2-acetyloxybenzoic acid, is commonly known as acetylsalicylic acid, which is widely used as an analgesic and anti-inflammatory agent. The amine component, N,N-diethylethanamine, is a tertiary amine that is often used as a base in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyloxybenzoic acid;N,N-diethylethanamine typically involves the esterification of salicylic acid with acetic anhydride to form 2-acetyloxybenzoic acid. This is followed by the reaction of 2-acetyloxybenzoic acid with N,N-diethylethanamine under controlled conditions to form the final compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification and amine addition reactions. The process is optimized for high yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can be achieved using catalytic hydrogenation or reducing metals in acid.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with a catalyst or reducing metals in acid.
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Reduced forms of the compound, such as alcohols.
Substitution: Halogenated derivatives, such as brominated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-acetyloxybenzoic acid;N,N-diethylethanamine is used as a reagent in organic synthesis, particularly in the formation of ester and amine derivatives.
Biology: The compound is studied for its potential biological activities, including its analgesic and anti-inflammatory properties.
Medicine: The ester component, 2-acetyloxybenzoic acid, is widely used in medicine as acetylsalicylic acid (aspirin). The combination with N,N-diethylethanamine is explored for enhanced therapeutic effects.
Industry: In industrial applications, the compound is used in the synthesis of various chemical products, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-acetyloxybenzoic acid;N,N-diethylethanamine involves the inhibition of cyclooxygenase enzymes, leading to reduced synthesis of prostaglandins, which are mediators of pain and inflammation. The amine component may enhance the solubility and bioavailability of the compound, contributing to its overall effectiveness.
Vergleich Mit ähnlichen Verbindungen
Acetylsalicylic acid (aspirin): Shares the ester component but lacks the amine group.
N,N-diethylethanamine: Shares the amine component but lacks the ester group.
Uniqueness: The combination of an ester and an amine in 2-acetyloxybenzoic acid;N,N-diethylethanamine provides unique properties, such as enhanced solubility and potential synergistic effects in therapeutic applications. This makes it distinct from its individual components and other similar compounds.
Eigenschaften
CAS-Nummer |
92953-32-7 |
|---|---|
Molekularformel |
C15H23NO4 |
Molekulargewicht |
281.35 g/mol |
IUPAC-Name |
2-acetyloxybenzoic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C9H8O4.C6H15N/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-4-7(5-2)6-3/h2-5H,1H3,(H,11,12);4-6H2,1-3H3 |
InChI-Schlüssel |
GTFJMIBLFIWFHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC.CC(=O)OC1=CC=CC=C1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


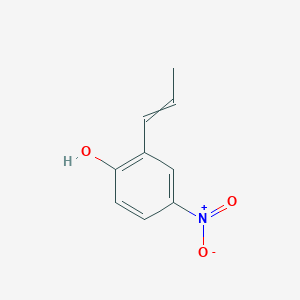


![furan-2-ylmethyl-[3-(2-methoxyphenyl)propyl]azanium;chloride](/img/structure/B14340412.png)

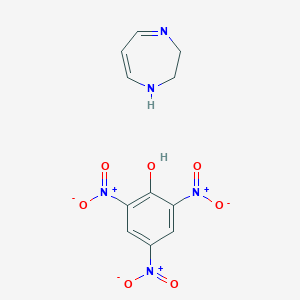

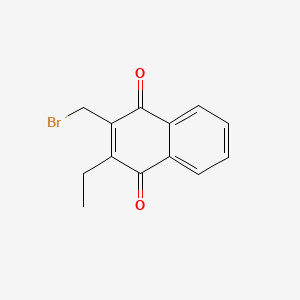
![Ethyl 4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B14340447.png)
![Pyrimidine, 5-[(2-chlorophenyl)fluoro(4-fluorophenyl)methyl]-](/img/structure/B14340477.png)


